molecular formula C12H22BNO2 B12849336 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine

Cat. No.: B12849336
M. Wt: 223.12 g/mol
InChI Key: LKBLOFBYILPVKQ-UHFFFAOYSA-N
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Description

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine is an organic compound that features a piperidine ring bonded to a dioxaborolane group. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine typically involves the reaction of piperidine derivatives with pinacolborane. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the boronate ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction conditions often include controlled temperature, pressure, and the use of inert atmospheres to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols or amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine involves the formation of boronate esters, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in Suzuki-Miyaura coupling, the boronate ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine is unique due to its specific structure, which combines a piperidine ring with a dioxaborolane group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BNO2/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10/h9,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBLOFBYILPVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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